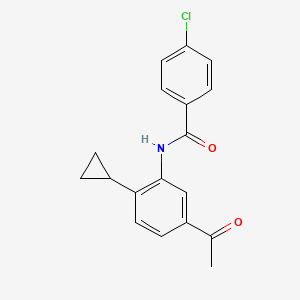![molecular formula C22H21NO8 B11046641 9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-oxo-6,9-dihydro-9-(2,3,4,5-tétraméthoxyphényl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-5(8H)-one est un composé organique complexe avec une structure unique qui comprend plusieurs groupes méthoxy et un système dioxolo-furo-quinoléine fusionné.
Méthodes De Préparation
La synthèse de 8-oxo-6,9-dihydro-9-(2,3,4,5-tétraméthoxyphényl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-5(8H)-one implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse commence souvent par la préparation du précurseur tétraméthoxyphényle, suivie de la cyclisation et des transformations de groupes fonctionnels pour obtenir le produit final. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction telles que la température, le solvant et les catalyseurs afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents comme l'hydrure de lithium aluminium pour modifier des groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes méthoxy, permettant l'introduction de différents substituants. Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs comme le palladium sur carbone et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.
Applications de la recherche scientifique
8-oxo-6,9-dihydro-9-(2,3,4,5-tétraméthoxyphényl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-5(8H)-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules et de matériaux plus complexes.
Biologie : La structure unique du composé lui permet d'interagir avec les molécules biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Industrie : Il peut être utilisé dans le développement de matériaux avancés avec des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Sa structure lui permet de se lier à des enzymes ou à des récepteurs, inhibant ou activant potentiellement des processus biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Des composés similaires à 8-oxo-6,9-dihydro-9-(2,3,4,5-tétraméthoxyphényl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-5(8H)-one comprennent d'autres dérivés de la quinoléine et des composés avec des groupes fonctionnels similaires. Ces composés peuvent partager certaines propriétés chimiques mais diffèrent dans leurs applications et leur efficacité spécifiques. Le caractère unique de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques fusionnés, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C22H21NO8 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
8-(2,3,4,5-tetramethoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C22H21NO8/c1-25-16-6-11(19(26-2)21(28-4)20(16)27-3)17-10-5-14-15(31-9-30-14)7-12(10)23-13-8-29-22(24)18(13)17/h5-7,17,23H,8-9H2,1-4H3 |
Clé InChI |
BGKQQJIPNGIZAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Methoxyphenoxy)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11046562.png)
![3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11046568.png)
![1-(4-Chlorophenyl)-3-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11046569.png)
![4-amino-N'-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11046571.png)
![7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11046585.png)
![4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11046589.png)
![4,4,8-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11046590.png)
![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)


![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11046654.png)
